molecular formula C6H5F3N2O B1415861 4-(Difluoromethoxy)-5-fluoropyridin-2-amine CAS No. 2231676-95-0

4-(Difluoromethoxy)-5-fluoropyridin-2-amine

Cat. No. B1415861
CAS RN: 2231676-95-0
M. Wt: 178.11 g/mol
InChI Key: BXOMKGPVJIWHRJ-UHFFFAOYSA-N
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Description

“4-(Difluoromethoxy)aniline” and “4-(Difluoromethoxy)benzaldehyde” are compounds that have structures similar to the requested compound . They are used in laboratory settings for research and development .


Synthesis Analysis

While specific synthesis methods for “4-(Difluoromethoxy)-5-fluoropyridin-2-amine” were not found, a method for synthesizing a related compound, roflumilast, from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported .


Molecular Structure Analysis

The molecular structure of a similar compound, “4-(Difluoromethoxy)aniline”, has been reported . It has a linear formula of F2CHOC6H4NH2 .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied . These processes have benefited from the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of various fluoropyridines, including structures similar to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine, has been a subject of research. A study demonstrated the synthesis of 2-amino-5-fluoropyridine, an analog, through a process involving diazotization and subsequent reactions (Hand & Baker, 1989).

Application in Herbicides

  • Modified cyclization of fluoroalkyl alkynylimines with primary amines led to the synthesis of 4-amino-5-fluoropicolinates, which are structurally related to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine. These compounds are investigated for potential use as herbicides (Johnson et al., 2015).

Reaction Studies

  • Studies on the reactions of fluoro-halopyridines, which are structurally akin to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine, have shown different chemoselective functionalization strategies. These studies contribute to understanding the chemical behavior of such compounds (Stroup et al., 2007).

Synthesis of Amino Fluorohydrins

  • The research also encompasses the synthesis of amino fluorohydrins, where fluoropyridines serve as intermediates or starting materials. These syntheses have implications in various pharmaceutical applications (Cresswell et al., 2011).

Fluorination Processes

  • The fluorination of nitrogen-containing aromatics, including pyridines, has been explored using different fluorinating agents. This research is significant for the synthesis of various fluorinated compounds, including those similar to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine (Anand & Filler, 1976).

Safety and Hazards

The safety data sheet for “4-(Difluoromethoxy)phenyl isocyanate” indicates that it is toxic and may cause severe injury or death upon inhalation, ingestion, or skin contact .

Future Directions

While specific future directions for “4-(Difluoromethoxy)-5-fluoropyridin-2-amine” are not available, research into difluoromethylation processes and the development of new difluoromethylation reagents is ongoing .

properties

IUPAC Name

4-(difluoromethoxy)-5-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-3-2-11-5(10)1-4(3)12-6(8)9/h1-2,6H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOMKGPVJIWHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-5-fluoropyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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